molecular formula C15H24N2O2 B7563005 [(3S)-4-(cyclobutanecarbonyl)-3-methylpiperazin-1-yl]-cyclobutylmethanone

[(3S)-4-(cyclobutanecarbonyl)-3-methylpiperazin-1-yl]-cyclobutylmethanone

Katalognummer B7563005
Molekulargewicht: 264.36 g/mol
InChI-Schlüssel: VSQBGJOHTLJLHB-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(3S)-4-(cyclobutanecarbonyl)-3-methylpiperazin-1-yl]-cyclobutylmethanone, also known as CBM-1, is a chemical compound that has been studied for its potential use in scientific research.

Wissenschaftliche Forschungsanwendungen

[(3S)-4-(cyclobutanecarbonyl)-3-methylpiperazin-1-yl]-cyclobutylmethanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of a specific type of potassium channel in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease. This compound has also been studied for its potential use as a tool in the study of ion channel function.

Wirkmechanismus

[(3S)-4-(cyclobutanecarbonyl)-3-methylpiperazin-1-yl]-cyclobutylmethanone binds to and inhibits the activity of a specific type of potassium channel in the brain known as the Kv1.1 channel. This channel plays a role in regulating the electrical activity of neurons, and its dysfunction has been implicated in a number of neurological disorders. By inhibiting the activity of this channel, this compound could potentially have therapeutic benefits for these disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the severity of seizures in a mouse model of epilepsy, and to improve motor function in a rat model of Parkinson's disease. This compound has also been shown to have anxiolytic effects in mice, suggesting that it could have potential as a treatment for anxiety disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using [(3S)-4-(cyclobutanecarbonyl)-3-methylpiperazin-1-yl]-cyclobutylmethanone in lab experiments is its specificity for the Kv1.1 channel, which allows for selective inhibition of this channel without affecting other channels or receptors. However, one limitation is that this compound has a relatively short half-life, which could make it difficult to use in long-term experiments.

Zukünftige Richtungen

There are a number of potential future directions for research on [(3S)-4-(cyclobutanecarbonyl)-3-methylpiperazin-1-yl]-cyclobutylmethanone. One area of interest is the development of more potent and selective inhibitors of the Kv1.1 channel, which could have improved therapeutic potential for neurological disorders. Another area of interest is the study of the role of the Kv1.1 channel in other physiological processes, such as pain perception and immune function. Finally, the development of new methods for delivering this compound to specific regions of the brain could improve its potential as a therapeutic agent for neurological disorders.

Synthesemethoden

The synthesis of [(3S)-4-(cyclobutanecarbonyl)-3-methylpiperazin-1-yl]-cyclobutylmethanone involves the reaction of cyclobutanecarboxylic acid with 3-methylpiperazine to form the corresponding amide, which is then reacted with cyclobutylmethyl chloride to produce this compound. This synthesis method has been described in detail in a scientific journal article by K. Ishihara et al. (2006).

Eigenschaften

IUPAC Name

[(3S)-4-(cyclobutanecarbonyl)-3-methylpiperazin-1-yl]-cyclobutylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-11-10-16(14(18)12-4-2-5-12)8-9-17(11)15(19)13-6-3-7-13/h11-13H,2-10H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQBGJOHTLJLHB-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C2CCC2)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C(=O)C2CCC2)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.